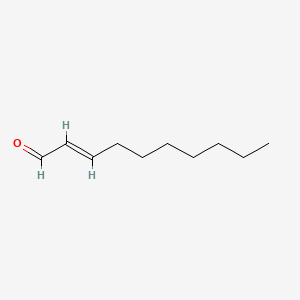

(2E)-Decenal

Beschreibung

Contextualization within Aldehyde Chemistry

Aldehydes are a class of organic compounds containing a formyl group (—CHO). cymitquimica.com (E)-Dec-2-enal falls under the category of α,β-unsaturated carbonyl compounds, characterized by a carbon-carbon double bond conjugated with the carbonyl group. fishersci.com This structural feature significantly influences its reactivity compared to saturated aldehydes. The presence of the electron-withdrawing carbonyl group makes the β-carbon electrophilic, allowing for participation in various reactions, including Michael additions and cycloadditions.

Research in aldehyde chemistry often involves the synthesis and study of compounds like (E)-Dec-2-enal due to their utility as intermediates and raw materials in the production of pharmaceuticals, agrochemicals, and other organic synthesis applications. fishersci.camedchemexpress.eu Studies have explored the organocatalytic cyclopropanation of (E)-Dec-2-enal, demonstrating its use in asymmetric synthesis and providing insights into reaction mechanisms and stereoselectivity. soton.ac.uk This highlights the compound's relevance in advancing synthetic methodologies within organic chemistry.

Academic Significance of (E)-Dec-2-enal as a Volatile Organic Compound

(E)-Dec-2-enal is recognized as a volatile organic compound (VOC), meaning it readily evaporates at room temperature. Its volatility contributes to its presence in the aroma profiles of various natural products and environments. wikipedia.orgmdpi.comresearchgate.netresearchgate.net Academic research investigates VOCs like (E)-Dec-2-enal for several reasons, including understanding their roles in:

Natural Product Chemistry: (E)-Dec-2-enal has been identified in a wide array of foods and plants, including bitter orange peel, blackberry, ginger, butter, mushrooms, kiwi, coriander leaf, and the fruit essential oil of Zizyphus lotus (B1177795). wikipedia.orgresearchgate.net Its presence contributes to the characteristic flavors and odors of these sources. Studies analyze the volatile profiles of plants and food products to understand the compounds responsible for sensory properties and to explore potential natural product applications. mdpi.comresearchgate.netresearchgate.net The concentration of (E)-Dec-2-enal can vary depending on the source and extraction method. mdpi.com

Chemical Ecology: As a VOC, (E)-Dec-2-enal can play roles in chemical communication. It has been reported to have a biological role as an alarm pheromone in some organisms. wikipedia.orgnih.gov Research in chemical ecology explores how such volatile compounds mediate interactions between organisms, including predator-prey relationships and communication signals.

Environmental Studies: VOCs can impact air quality and participate in atmospheric chemical reactions. While research specifically on the environmental fate of (E)-Dec-2-enal was not detailed in the provided context, the study of VOCs in general is crucial for understanding atmospheric processes and potential health implications. pnnl.gov

Flavor and Fragrance Research: Due to its distinct waxy odor, (E)-Dec-2-enal is of interest in the flavor and fragrance industry. wikipedia.orggoogle.com Academic research in this area focuses on identifying and characterizing volatile compounds that contribute to sensory perception, as well as developing methods for their synthesis or extraction. researchgate.netgoogle.com

Detailed research findings on the occurrence of (E)-Dec-2-enal in various sources underscore its significance as a naturally occurring VOC. For instance, one study on the essential oil of Pistacia lentiscus resin found (E)-Dec-2-enal present at a concentration of 4% when using headspace (HS) extraction. mdpi.com Another study on the fruit essential oil of Zizyphus lotus identified (E)-Dec-2-enal as a component. researchgate.net

Here is a table summarizing some reported occurrences and concentrations:

| Source | Extraction Method | (E)-Dec-2-enal Concentration | Citation |

| Pistacia lentiscus resin | Headspace (HS) | 4% | mdpi.com |

| Zizyphus lotus fruit | Steam Distillation | Component detected | researchgate.net |

| Coriander leaf | N/A | Present | wikipedia.org |

| Bitter orange peel | N/A | Present | wikipedia.org |

| Blackberry | N/A | Present | wikipedia.org |

| Ginger | N/A | Present | wikipedia.org |

| Butter | N/A | Present | wikipedia.org |

| Mushroom | N/A | Present | wikipedia.org |

| Kiwi | N/A | Present | wikipedia.org |

The academic significance of (E)-Dec-2-enal as a VOC lies in its diverse natural occurrences and its potential roles in biological and environmental processes, making it a subject of ongoing investigation in various scientific disciplines.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-dec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFCJPPRCYDLLZ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047035 | |

| Record name | (2E)-2-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS], Colourless to slightly yellow liquid; Powerful waxy, orange aroma | |

| Record name | trans-2-Decenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

78.00 to 80.00 °C. @ 3.00 mm Hg | |

| Record name | 2-Decenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.836-0.846 | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3913-81-3, 3913-71-1, 25447-70-5 | |

| Record name | (E)-2-Decenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Decenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-decenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-decenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E93S23U2BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Decenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-8.92 °C. @ 760.00 mm Hg | |

| Record name | 2-Decenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biological Distribution

Presence in Flora (Plants, Fungi, Algae)

(E)-Dec-2-enal has been identified as a constituent in the essential oils and volatile emissions of various plant species, as well as in marine algae.

Essential Oil Constituents (e.g., Coriandrum sativum, Aristolochia delavayi, Amomum tsao-ko)

(E)-Dec-2-enal is a notable component in the essential oils of several aromatic plants. In Coriandrum sativum (coriander), it is a major constituent, particularly in the leaves (cilantro). frontiersin.orgnih.govresearchgate.net The concentration of (E)-dec-2-enal in coriander leaf essential oil can vary depending on the cultivar and geographical origin. For instance, studies have reported concentrations ranging from 0.87% to 12.10% in coriander leaf oil and as high as 42.9% in essential oil from aerial parts of coriander from certain regions. thegoodscentscompany.comajol.info It has been identified as the most abundant compound in the essential oils of Hybrid, Irani, and Peshawari coriander cultivars, constituting 20.1% to 25.1% of the oil. frontiersin.org In the Desi cultivar, it was the second most abundant compound at 15.7%. frontiersin.org

Aristolochia delavayi, an edible aromatic plant, also contains (E)-dec-2-enal as a main constituent in its essential oil. Analysis of the essential oil from the aerial parts of Aristolochia delavayi revealed (E)-dec-2-enal as the most abundant compound, present at a concentration of 52.0%. ebi.ac.ukiajpr.com

In Amomum tsao-ko, a fragrant plant used as a spice and in traditional medicine, (E)-dec-2-enal is a significant component of the essential oil. Its content in Amomum tsao-ko essential oils from different regions has been reported to range from 8.5% to 12.0%. mdpi.comresearchgate.netdntb.gov.uanih.gov

| Plant Species | Part Analyzed | (E)-Dec-2-enal Concentration (%) | Reference |

| Coriandrum sativum | Leaf Essential Oil | 0.87 - 12.10 | thegoodscentscompany.com |

| Coriandrum sativum | Aerial Parts Essential Oil | 42.9 (Sululta, Ethiopia) | researchgate.netajol.info |

| Coriandrum sativum | Leaf Essential Oil (Hybrid cultivar) | 20.1 | frontiersin.org |

| Coriandrum sativum | Leaf Essential Oil (Irani cultivar) | 23.4 | frontiersin.org |

| Coriandrum sativum | Leaf Essential Oil (Peshawari cultivar) | 25.1 | frontiersin.org |

| Coriandrum sativum | Leaf Essential Oil (Desi cultivar) | 15.7 | frontiersin.org |

| Aristolochia delavayi | Aerial Parts Essential Oil | 52.0 | ebi.ac.ukiajpr.com |

| Amomum tsao-ko | Essential Oil | 8.5 - 12.0 | mdpi.comresearchgate.netdntb.gov.uanih.gov |

Volatile Emissions from Fruits and Vegetables (e.g., Vaccinium macrocarpon, Solanum lycopersicum, Rubus, Solanum tuberosum, Daucus carota ssp. sativus)

(E)-Dec-2-enal is also detected as a volatile compound emitted by various fruits and vegetables, contributing to their aroma profiles. It has been reported in Vaccinium macrocarpon (cranberry) and Vaccinium vitis-idaea. nih.govnp-mrd.orginvivochem.cnmedchemexpress.com Solanum lycopersicum (garden tomato) is another source where this aldehyde has been detected. np-mrd.orgfoodb.cawikipedia.orgfoodb.ca It is also found in Rubus species, such as blackberries. foodb.cathegoodscentscompany.comwikipedia.org Solanum tuberosum (potato) and Daucus carota ssp. sativus (carrot) are further examples of vegetables where (E)-dec-2-enal has been identified as a volatile component. np-mrd.orgfoodb.cawikipedia.orgfoodb.ca In carrots, it is among the compounds contributing to the aroma. tinkturenpresse.de

Occurrence in Marine Organisms (e.g., Brown Alga Cladostephus spongiosus)

Beyond terrestrial plants, (E)-Dec-2-enal has been found in marine organisms. The brown alga Cladostephus spongiosus, found in the Adriatic Sea, has been shown to contain (E)-dec-2-enal in its volatile organic compounds. nih.govktf-split.hrmdpi.comsemanticscholar.orgresearchgate.net Its presence in this alga can vary depending on factors such as the growing season and the method of volatile collection. nih.govsemanticscholar.orgresearchgate.net

| Organism | Type | Detection Method | Notes | Reference |

| Cladostephus spongiosus | Brown Alga | HS-SPME, Hydrodistillation | Present in volatile organic compounds | nih.govktf-split.hrmdpi.comsemanticscholar.orgresearchgate.net |

Constituents in Other Plant Species (e.g., Cynomorium songaricum, Ailanthus altissima)

(E)-Dec-2-enal's distribution extends to other plant species as well. It has been reported in Cynomorium songaricum. nih.govnp-mrd.orginvivochem.cn This compound is also a constituent found in Ailanthus altissima extracts. thegoodscentscompany.comresearchgate.netnp-mrd.orgthegoodscentscompany.com Studies on Ailanthus altissima have identified (E)-dec-2-enal as one of the prominent constituents in wood extracts. researchgate.net

Detection in Fauna (Insects)

(E)-Dec-2-enal has been detected in insects, where it can function as a volatile signal.

Insect-Derived Volatiles (e.g., Halyomorpha halys, Lycorma delicatula)

Insects utilize volatile organic compounds for various purposes, including communication and defense. (E)-Dec-2-enal is a component of the volatile profile of certain insect species. It is known as a part of the defensive odor emitted by the brown marmorated stink bug (Halyomorpha halys). wikipedia.orgebi.ac.uknih.govresearchgate.net Along with other compounds like tridecane (B166401) and (E)-2-octenal, (E)-dec-2-enal is considered one of the major alarm aldehydes released by Halyomorpha halys. ebi.ac.ukresearchgate.net These defensive compounds can act as an alarm pheromone, particularly when the insects are in aggregations. researchgate.net

(E)-Dec-2-enal has also been detected in the spotted lanternfly (Lycorma delicatula), an invasive pest. nih.govresearchgate.nettdl.orgnih.gov In studies investigating the volatile organic compounds of Lycorma delicatula, (E)-dec-2-enal was identified in headspace samples, and behavioral assays indicated it was attractive to early adult females but not males. nih.gov

| Insect Species | Compound Function | Notes | Reference |

| Halyomorpha halys | Defensive odor, Alarm pheromone | Part of disagreeable odor, alarm aldehyde | wikipedia.orgebi.ac.uknih.govresearchgate.netresearchgate.net |

| Lycorma delicatula | Volatile signal | Detected in headspace, attractive to early adult females | nih.govresearchgate.nettdl.orgnih.gov |

Identification in Processed Foodstuffs (e.g., Breakfast Cereal, Tortilla Chip)

Research into the volatile compounds present in processed foods has identified the presence of (E)-Dec-2-enal in products such as breakfast cereal and tortilla chips. Its detection in these food matrices suggests it can be formed during processing or be present in the raw ingredients.

Studies have indicated the detection of (E)-Dec-2-enal in breakfast cereal. foodb.cahmdb.ca Similarly, (E)-Dec-2-enal has been detected in tortilla chips. foodb.cahmdb.ca While the presence of (E)-Dec-2-enal in these processed foods has been noted, specific quantitative data regarding its concentration levels were not consistently available in the examined literature. foodb.cahmdb.ca

It is worth noting that related epoxydecenal isomers, specifically two isomers of 4,5-epoxy-(E)-2-decenal, were identified in corn tortilla chips in a study published in 1998. google.com Another source also reported the detection, but not quantification, of trans-4,5-epoxy-2(E)-decenal in breakfast cereal and tortilla chips. foodb.ca While structurally related, these are distinct compounds from (E)-Dec-2-enal.

| Foodstuff | Detection of (E)-Dec-2-enal | Quantification Data Available (in examined sources) |

| Breakfast Cereal | Detected | No |

| Tortilla Chip | Detected | No |

Biosynthesis and Metabolic Pathways

Enzymatic Formation Routes in Biological Systems

The biosynthesis of (E)-Dec-2-enal in biological systems primarily involves the enzymatic oxidation and cleavage of fatty acids, particularly polyunsaturated fatty acids (PUFAs). A key pathway for the formation of α,β-unsaturated aldehydes like (E)-Dec-2-enal is the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway, also known as the oxylipin pathway nih.gov.

In plants, LOX enzymes catalyze the stereospecific oxygenation of PUFAs such as linoleic acid and α-linolenic acid, forming fatty acid hydroperoxides nih.gov. These hydroperperoxides are then cleaved by HPL enzymes. Depending on the type of LOX (9-LOX or 13-LOX) and HPL (9-HPL or 13-HPL), different volatile aldehydes are produced nih.gov. While much research on this pathway focuses on C6 and C9 aldehydes derived from C18 fatty acids like linoleic and α-linolenic acids, the formation of longer-chain aldehydes like (E)-Dec-2-enal from appropriate fatty acid precursors through similar enzymatic mechanisms is also observed nih.govresearchgate.net. For instance, oxidative degradation of C18:3n3 can lead to the formation of decanal (B1670006) and (E)-dec-2-enal researchgate.net.

Insects, such as stink bugs, also produce (E)-Dec-2-enal, often as a component of their defensive secretions taylorandfrancis.comresearchgate.net. While the precise enzymatic routes in all insect species are not fully elucidated, the involvement of fatty acid metabolism is indicated researchgate.net. Studies on stink bugs have monitored (E)-dec-2-enal, suggesting its formation within these organisms cuni.cz.

Precursor Compounds and Substrate Specificity

The primary precursors for the biosynthesis of (E)-Dec-2-enal are fatty acids. Specifically, it is understood to be derived from the oxidative degradation of unsaturated fatty acids researchgate.net. While C18 fatty acids like linoleic acid and α-linolenic acid are well-established substrates for the LOX/HPL pathway leading to C6 and C9 aldehydes, longer-chain unsaturated fatty acids would serve as precursors for C10 aldehydes like (E)-Dec-2-enal nih.govresearchgate.net. The exact fatty acid precursor for (E)-Dec-2-enal would be a ten-carbon or longer fatty acid containing a double bond in a position that, upon oxidation and cleavage by LOX and HPL, yields the α,β-unsaturated aldehyde structure.

Research on related aldehydes, such as (E)-dodec-2-enal, indicates that trans-2,3-unsaturated fatty aldehydes are formed from the oxidation of allylic methyl groups in the corresponding alkenes ebi.ac.uk. This suggests a potential route involving the oxidation of dec-2-ene or a related precursor.

In plants, the substrate specificity of LOX and HPL enzymes dictates the range of aldehydes produced nih.gov. Different LOX types target specific carbon positions on the fatty acid chain, and different HPL types cleave specific hydroperoxides nih.gov. This enzymatic specificity is crucial in determining the final volatile profile of an organism.

In insects, the composition of defensive secretions, including the presence of (E)-dec-2-enal, can be species-specific and may relate to the availability and metabolism of fatty acids in their diet or through de novo synthesis researchgate.net.

Degradation Pathways and Metabolites

Information specifically detailing the degradation pathways and metabolites of (E)-Dec-2-enal is less extensively documented compared to its biosynthesis. However, as an α,β-unsaturated aldehyde, (E)-Dec-2-enal is reactive and can undergo various metabolic transformations in biological systems.

Aldehydes, in general, can be reduced to alcohols or oxidized to carboxylic acids by enzymes like alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH), respectively. These are common detoxification pathways for aldehydes.

Furthermore, the double bond in α,β-unsaturated aldehydes makes them susceptible to Michael addition reactions with nucleophiles, such as thiols (e.g., cysteine residues in proteins) or amines. This reactivity can be involved in both biological signaling and potential toxicity, although toxicity is outside the scope of this article.

In the context of biological matrices, (E)-Dec-2-enal could potentially be subject to enzymatic reduction of the double bond by enzymes like alkenal oxidoreductases (AER), leading to saturated aldehydes researchgate.net. It could also potentially be epoxidized at the double bond, forming epoxy aldehydes .

While specific metabolic fates of (E)-Dec-2-enal in different organisms require further dedicated research, general aldehyde metabolism pathways provide insights into potential degradation routes.

Interspecies Chemical Communication

Alarm Pheromone Activity

(E)-Dec-2-enal functions as an alarm pheromone in several insect species nih.govebi.ac.ukfsbi-db.de. Alarm pheromones are volatile compounds released by an organism, often when damaged by a predator, to warn other individuals of danger ebi.ac.uk. In the brown marmorated stink bug (Halyomorpha halys), trans-2-decenal, along with trans-2-octenal, are major alarm aldehydes responsible for the insect's characteristic scent ebi.ac.uk. These aldehydes have been shown to exhibit antipredatory effects ebi.ac.uk.

Research on the stink bug Bathycoelia distincta, a pest of macadamia, identified (E)-2-decenal as one of the six major compounds released by live stink bugs under stress researchgate.netnih.gov. Electrophysiological and behavioral studies demonstrated that (E)-2-decenal, along with (E)-2-hexenal and (E)-4-oxohex-2-enal, elicited antennal responses in both male and female B. distincta researchgate.netnih.gov. Exposure to a mixture including (E)-2-decenal resulted in increased speed and distance traveled by walking bugs and decreased resting time, indicating an alarm response researchgate.netnih.gov.

Role in Insect Behavior and Chemoreception (e.g., Attraction in Lycorma delicatula)

(E)-Dec-2-enal plays a role in the behavior and chemoreception of various insects. In the spotted lanternfly (Lycorma delicatula), an invasive pest, (E)-dec-2-enal has been investigated for its potential role in chemical communication nih.govmdpi.com. Behavioral bioassays with adult L. delicatula showed that (E)-dec-2-enal was attractive specifically to early adult females, but not to males nih.gov. This suggests a potential sex-specific role in their chemical ecology nih.gov.

Studies involving electroantennography (EAG) have evaluated the antennal sensitivity of L. delicatula to various volatile chemicals, including (E)-dec-2-enal researchgate.netmdpi.com. While both male and female antennae detected the same compounds without showing any compound unique to either sex, differences in antennal sensitivity between sexes might correlate with their distinct behaviors and ecological roles researchgate.netmdpi.com. For instance, adult males are attracted to conspecific body and honeydew volatiles, while adult females showed a trend of attraction to female honeydew volatiles but not conspecific body volatiles mdpi.com.

Phytochemical Roles in Plant Interactions

Contribution to Plant Defense Mechanisms

Plants produce a variety of volatile organic compounds (VOCs) that are involved in defense mechanisms against herbivores and pathogens nih.gov. While (E)-hex-2-enal is a well-studied volatile oxylipin produced upon wounding in plants like strawberry, research indicates that other α,β-unsaturated aldehydes, including (E)-dec-2-enal, can contribute to plant defense oup.comoup.com. These compounds can have direct toxic effects on bacteria and fungi researchgate.net.

The production of these volatiles is often induced in response to biotic and abiotic stresses nih.govnih.gov. Herbivore-induced plant volatiles (HIPVs), including aldehydes, can deter insect pests and mediate interactions between plants and microorganisms nih.gov.

Response to Biotic and Abiotic Stressors

The emission of volatile organic compounds, such as C6 compounds like (Z)-3-hexenal and (E)-2-hexenal, is a widely observed plant response to wounding and other abiotic and biotic stresses researchgate.netnih.gov. These compounds are produced through enzymatic pathways involving lipoxygenase and hydroperoxide lyase researchgate.netnih.gov. While the search results primarily highlight (E)-2-hexenal in the context of stress response, the general principle of volatile aldehyde production in response to stressors suggests a potential role for (E)-dec-2-enal in similar plant defense signaling or direct action against threats, although specific detailed research findings on (E)-dec-2-enal's induction by stress were not prominently found in the provided snippets. Green leaf volatiles (GLVs), a class that includes α,β-unsaturated aldehydes, are released almost instantly upon mechanical damage and stress, acting as immediate signals researchgate.net.

Antimicrobial Efficacy

Research on aliphatic aldehydes from olive flavor, including (E)-2-decenal, has shown they possess a broad antimicrobial spectrum against both Gram-positive and Gram-negative bacteria oup.com. The effectiveness of these aldehydes appears to depend on the presence of the α,β-double bond and the chain length oup.com. A study on Amomum tsao-ko essential oils identified (E)-dec-2-enal as a potential antibacterial compound, with its content positively correlated with antibacterial activity against Staphylococcus aureus mdpi.comresearchgate.net. The minimum inhibitory concentration (MIC) of (E)-dec-2-enal against S. aureus was reported as 250 µg/mL mdpi.com. Furthermore, a strong synergistic effect was observed when (E)-2-decenal was tested in combination with other aldehydes like (E)-2-heptenal, (E)-2-nonenal, and (E,E)-2,4-decadienal against bacterial strains oup.com.

Data Table: Antimicrobial Activity of (E)-2-Decenal and Related Aldehydes

| Compound(s) | Microorganism(s) Tested | Observed Activity | Notes | Source |

| (E)-Dec-2-enal (as component of A. delavayi oil) | Providencia stuartii, Escherichia coli, Fungal strains | Significant antibacterial activity, inhibitory activity against fungal strains | Lower antifungal activity compared to the essential oil. | ebi.ac.uk |

| (E)-2-Decenal | Staphylococcus aureus | Antibacterial activity (MIC: 250 µg/mL) | Content positively correlated with antibacterial activity in Amomum tsao-ko essential oil. | mdpi.com |

| (E)-2-Decenal | Various ATCC and clinically isolated bacterial strains | Broad antimicrobial spectrum against Gram-positive and Gram-negative bacteria. | Activity depends on α,β-double bond and chain length. | oup.com |

| (E)-2-Heptenal, (E)-2-Nonenal, (E)-2-Decenal, (E,E)-2,4-Decadienal (mixture) | Various ATCC and clinically isolated bacterial strains | Strong synergistic antibacterial effect (lower MICs than individual compounds). | MIC values ranged from 0.48 to 31.25 µg/ml for ATCC strains and 0.48 to 3.9 µg/ml for clinical isolates. | oup.com |

Antibacterial Activity (e.g., against Staphylococcus aureus)

Research indicates that (E)-dec-2-enal possesses antibacterial properties. Studies have shown its effectiveness against Staphylococcus aureus mdpi.comebi.ac.uknih.govekb.eg. For instance, (E)-dec-2-enal has been identified as a potential antibacterial compound in essential oils, with its content positively correlated with antibacterial activity mdpi.comnih.govresearchgate.net. The minimum inhibitory concentration (MIC) of (E)-dec-2-enal against S. aureus has been reported to be 250 µg/mL mdpi.com. The mechanism of inhibition may involve the disruption of the lipid component of the bacterial membrane, facilitating penetration into the bacterial cell mdpi.com.

Table 1: Minimum Inhibitory Concentration (MIC) of (E)-Dec-2-enal Against Staphylococcus aureus

| Target Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 250 | mdpi.com |

(E)-Dec-2-enal has also been shown to inhibit the growth of Methicillin-resistant Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa in vitro ebi.ac.uk.

Antifungal Activity

(E)-Dec-2-enal also exhibits antifungal activity. Studies have evaluated its effects against various fungal strains, including Candida spp. ekb.egebi.ac.ukscielo.br. While essential oils containing (E)-dec-2-enal have shown strong antifungal activity, the isolated compound itself may present lower activity compared to the complete essential oil composition ebi.ac.uk. For example, coriander essential oil, where (E)-dec-2-enal is a major constituent, demonstrated antifungal activity against Candida strains, with MIC and MFC values ranging from 31.25 to 250 μg/mL scielo.br.

Nematicidal Applications in Agricultural Systems

The nematicidal properties of (E)-dec-2-enal highlight its potential for applications in agricultural pest management.

Activity against Plant-Parasitic Nematodes (e.g., Meloidogyne spp., Bursaphelenchus xylophilus)

(E)-Dec-2-enal has demonstrated significant activity against plant-parasitic nematodes, including species of the genus Meloidogyne (root-knot nematodes) and Bursaphelenchus xylophilus (pine wood nematode) researchgate.netnih.govhelsinki.fichemsrc.commdpi.comresearchgate.netsemanticscholar.org. Research has shown that (E)-dec-2-enal is a potent constituent of plant extracts with nematicidal effects researchgate.netnih.govhelsinki.fi. Studies on Meloidogyne javanica have reported EC50 values for (E)-dec-2-enal, indicating the concentration required to achieve a 50% effect on the nematode population researchgate.netnih.govhelsinki.fi. For instance, an EC50/1d value of 20.43 mg/L against M. javanica has been reported researchgate.netnih.govhelsinki.fi. (E)-dec-2-enal has also been identified as having strong nematicidal activity against Bursaphelenchus xylophilus chemsrc.commdpi.comsemanticscholar.org.

Table 2: Nematicidal Activity of (E)-Dec-2-enal against Meloidogyne javanica

| Target Nematode | EC50/1d (mg/L) | Reference |

| Meloidogyne javanica | 20.43 | researchgate.netnih.govhelsinki.fi |

Synergistic Effects with Related Compounds (e.g., (E,E)-2,4-decadienal)

The nematicidal efficacy of (E)-dec-2-enal can be enhanced when present with other related compounds. Studies investigating plant extracts have often found (E)-dec-2-enal alongside (E,E)-2,4-decadienal, and their combined presence is associated with potent nematicidal activity against nematodes like Meloidogyne spp. researchgate.netnih.govhelsinki.firesearchgate.net. While specific synergistic effects between isolated (E)-dec-2-enal and (E,E)-2,4-decadienal against nematodes are a subject of ongoing research, the co-occurrence and activity of these compounds in effective nematicidal extracts suggest potential synergistic or additive interactions researchgate.netnih.govhelsinki.firesearchgate.net.

Mutagenic Properties and Cellular Impact

(E)-Dec-2-enal has been identified as a compound with mutagenic properties, which relates to its potential interactions with cellular components, particularly DNA.

Interactions with Cellular Components (e.g., DNA)

(E)-Dec-2-enal is considered a mutagen ebi.ac.uknih.gov. Unsaturated aldehydes, including those structurally related to (E)-dec-2-enal, are known to interact with DNA. These interactions can lead to the formation of DNA adducts, particularly with deoxyguanosine thieme-connect.comresearchgate.net. While (E)-dec-2-enal has a lower degree of unsaturation compared to compounds like deca-2,4,6,8-tetraenal, which can generate free radicals and cause DNA damage, its α,β-unsaturated aldehyde structure makes it reactive towards nucleophilic sites in biological molecules, including DNA thieme-connect.com. Studies using Salmonella typhimurium strains have indicated that trans-2-decenal (a synonym for (E)-dec-2-enal) is mutagenic ebi.ac.uk.

(E)-Dec-2-enal: Induction of Oxidative Stress Responses

This article focuses exclusively on the role of (E)-Dec-2-enal in the induction of oxidative stress responses, specifically lipid peroxidation and glutathione (B108866) depletion, based on the provided outline.

Biological and Ecological Functions

Induction of Oxidative Stress Responses

(E)-Dec-2-enal, an α,β-unsaturated aldehyde, has been shown to play a role in oxidative stress processes. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage. researchgate.netfrontiersin.org This imbalance can lead to damage to cellular components, including lipids, proteins, and DNA. researchgate.netfrontiersin.orgnih.govnih.gov

Research indicates that (E)-Dec-2-enal can induce intracellular oxidative stress responses through various pathways, affecting cell survival and function. Some studies suggest that (E)-Dec-2-enal can lead to oxidative stress-related biological effects such as oxidative damage and inflammatory response.

One key mechanism by which reactive aldehydes, such as those derived from lipid peroxidation, exert their effects is through interaction with biological molecules. Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). mdpi.comimrpress.com This process generates various reactive aldehydes, including 4-hydroxynonenal (B163490) (4-HNE) and (E)-Dec-2-enal. imrpress.comresearchgate.net These aldehydes can then modify proteins and other biomolecules, disrupting cellular function. nih.govimrpress.com

Studies have specifically investigated the effects of trans-2-decenal (a synonym for (E)-Dec-2-enal) on cellular components. For instance, research on human lung carcinoma cells (A-549) indicated that trans-2-decenal causes lipid peroxidation in these cells. ebi.ac.uk Lipid peroxidation can disrupt cellular membranes and potentially lead to cell death.

Furthermore, (E)-Dec-2-enal can impact the cellular antioxidant defense system, particularly glutathione (B108866) (GSH). GSH is a crucial non-enzymatic antioxidant that helps protect cells from oxidative damage by directly scavenging free radicals and serving as a substrate for glutathione S-transferases (GSTs) in the detoxification of electrophilic compounds, including α,β-unsaturated aldehydes. researchgate.netresearchgate.net Depletion of intracellular GSH levels can compromise the cell's ability to counteract oxidative stress. nih.gov

Studies have shown that trans-2-decenal can reduce the glutathione content in cells. ebi.ac.uk The mechanism often involves the conjugation of the α,β-unsaturated aldehyde with GSH, catalyzed by GSTs. researchgate.netresearchgate.net This conjugation detoxifies the aldehyde but consumes GSH in the process, leading to its depletion. researchgate.netresearchgate.net

The induction of reactive oxygen species (ROS) by trans-2-decenal has also been observed in cellular studies. ebi.ac.uk ROS can directly contribute to oxidative damage and initiate or propagate lipid peroxidation. frontiersin.orgnih.gov

While (E)-Dec-2-enal is a product of lipid peroxidation itself researchgate.net, its presence can further contribute to and exacerbate oxidative stress within biological systems by promoting lipid peroxidation and depleting antioxidant reserves like glutathione.

| Effect | Observed in Study | Reference |

| Induction of Oxidative Stress | Intracellular oxidative stress response in cells | |

| Lipid Peroxidation | Causes lipid peroxidation in A-549 cells | ebi.ac.uk |

| Glutathione Depletion | Reduced glutathione content in A-549 cells | ebi.ac.uk |

| ROS Formation | Formed intracellular reactive oxygen species | ebi.ac.uk |

Chemical Synthesis and Derivatization Approaches

Laboratory Synthesis Pathways

Several laboratory methods exist for the synthesis of (E)-Dec-2-enal. One reported method involves the reaction of octanal (B89490) with ethyl vinyl ether, followed by subsequent hydrolysis. wikipedia.orgchemicalbook.com

Another approach for synthesizing α,β-unsaturated aldehydes like (E)-Dec-2-enal is through Wittig-type chain elongation. researchgate.netwikipedia.org The Wittig reaction typically involves the reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to form an alkene. wikipedia.org The stereochemistry of the resulting alkene (E or Z) can be influenced by the stability of the ylide and the reaction conditions. wikipedia.orgijcmas.com Stabilized ylides tend to yield the (E)-alkene with high selectivity. wikipedia.org For the synthesis of trans-4,5-epoxy-(E)-2-decenal, a related compound, a Wittig-type chain elongation with the ylide formylmethylene triphenylphosphorane has been employed. researchgate.netnih.gov

Organocatalytic Transformations of (E)-Dec-2-enal

(E)-Dec-2-enal can undergo various transformations catalyzed by organocatalysts. One example is the organocatalytic cyclopropanation of (E)-Dec-2-enal. acs.orgsoton.ac.ukacs.orgresearchgate.neted.gov This reaction can be performed using commercially available organocatalysts, such as α,α-diphenylprolinol trimethylsilyl (B98337) ester, in the presence of a reagent like 2,4-dinitrobenzyl chloride. acs.org Studies involving this reaction have focused on determining the diastereoselectivity and assigning the relative configuration of the cyclopropyl (B3062369) product using techniques like NMR spectroscopy. acs.orgsoton.ac.ukacs.orgresearchgate.neted.gov

Synthesis of Deuterated Analogs for Isotopic Labeling Applications

Deuterated analogs of (E)-Dec-2-enal and its derivatives are synthesized for applications such as isotopic labeling, particularly for quantitative analysis using methods like isotope dilution assay (IDA). researchgate.netnih.gov For instance, the synthesis of [4,5-²H₂]-trans-4,5-epoxy-(E)-2-decenal (d-1), a deuterated analog of trans-4,5-epoxy-(E)-2-decenal, has been reported. researchgate.netresearchgate.net This synthesis involved the preparation of [2,3-²H₂]-(E)-2-octenal through the reduction of 2-octyn-1-ol (B148842) with lithium aluminum deuteride, followed by oxidation of the resulting [2,3-²H₂]-(E)-2-octen-1-ol with manganese oxide. researchgate.netresearchgate.net The deuterated analog d-1 serves as an internal standard in IDA for the precise quantification of the non-labeled compound. researchgate.netresearchgate.net

Advanced Analytical Methodologies for E Dec 2 Enal Research

Chromatographic Techniques

Chromatography plays a crucial role in separating (E)-Dec-2-enal from other components within a sample matrix. Various chromatographic approaches, often coupled with sensitive detectors, are employed for both qualitative identification and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds like (E)-Dec-2-enal. thegoodscentscompany.commdpi.comnih.govscielo.brnih.govfoodb.cawikipedia.orgnih.govmdpi.comresearchgate.netnih.govresearchgate.net In GC-MS, a sample is first injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the column. nih.gov The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum acts as a unique fingerprint for each compound, enabling its identification by comparison to spectral libraries. scielo.br

GC-MS is utilized for both the qualitative identification of (E)-Dec-2-enal within a complex mixture and its quantitative determination. nih.gov For qualitative analysis, the retention time on the GC column and the characteristic mass spectrum are used to confirm the presence of the compound. nih.gov Quantitative analysis is typically performed by measuring the intensity of specific ions (quantitative ions) in the mass spectrum that are characteristic of (E)-Dec-2-enal and comparing them to a calibration curve generated using known concentrations of the standard. nih.gov This method offers high sensitivity and selectivity for the analysis of (E)-Dec-2-enal in various sample types, including food products, biological secretions, and environmental samples. mdpi.comnih.govnih.govresearchgate.netnih.govscielo.brflavorist.com

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a sample preparation technique frequently coupled with GC-MS for the analysis of volatile compounds like (E)-Dec-2-enal. mdpi.commdpi.comnih.govscielo.br HS-SPME involves exposing a coated fiber to the headspace above a sample matrix. Volatile compounds in the headspace partition onto the fiber coating. The fiber is then inserted into the GC injector, where the adsorbed analytes are thermally desorbed and transferred onto the GC column for separation and subsequent MS analysis. scielo.br

This technique is particularly useful for analyzing volatile compounds in complex matrices without the need for extensive sample cleanup, minimizing the risk of analyte loss or degradation. scielo.br HS-SPME-GC-MS has been successfully applied to the analysis of (E)-Dec-2-enal in diverse samples, including heated fats, essential oils, and food products. mdpi.comnih.govnih.govflavorist.com It allows for the efficient extraction and analysis of volatile profiles, providing insights into the presence and relative abundance of (E)-Dec-2-enal. nih.gov

Two-Dimensional Gas Chromatography (2D-GC) for Complex Mixture Analysis

Two-Dimensional Gas Chromatography (2D-GC), also known as GC×GC, is an advanced chromatographic technique that offers significantly enhanced separation power compared to conventional one-dimensional GC. researchgate.net In GC×GC, the effluent from the first capillary column is subjected to a second separation on a different column with complementary stationary phase properties. This provides a much greater peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single run. researchgate.net

Coupling 2D-GC with a sensitive detector like a Time-of-Flight Mass Spectrometer (TOF-MS) is particularly valuable for analyzing highly complex samples where comprehensive characterization of volatile profiles is required. nih.govresearchgate.net This technique has been used to study volatile secretions containing (E)-Dec-2-enal, enabling the identification of this compound alongside numerous other components in intricate mixtures. nih.govresearchgate.net The improved separation in 2D-GC helps to resolve co-eluting peaks that might overlap in 1D-GC, leading to more accurate identification and potentially more reliable quantification of (E)-Dec-2-enal in challenging matrices. researchgate.net

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is another analytical technique used for the analysis of volatile compounds, including (E)-Dec-2-enal. mdpi.comnih.govnih.govnih.govresearchgate.net GC-IMS separates compounds based on their retention time in a GC column and their drift time through an ion mobility spectrometer. The IMS separates ions based on their size, shape, and charge as they drift through a buffer gas under an electric field. nih.gov

GC-IMS provides a rapid and sensitive method for volatile compound analysis and can be used for fingerprinting complex aromas and identifying key volatile markers. nih.govresearchgate.net It has been applied in studies investigating the volatile composition of essential oils where (E)-Dec-2-enal is a component. mdpi.comnih.gov While GC-MS provides definitive identification through mass spectra, GC-IMS offers advantages in terms of speed and portability for certain applications, and the combination of both techniques can provide a more comprehensive understanding of the volatile profile. flavorist.comnih.gov

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Mechanistic Understanding)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the structural elucidation of organic compounds, including (E)-Dec-2-enal. researchgate.netsoton.ac.ukacs.orgunirioja.essoton.ac.uk NMR provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups within a molecule by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.

For (E)-Dec-2-enal, NMR spectroscopy can confirm its structure, including the position of the double bond and its E configuration. researchgate.netsoton.ac.ukacs.orgunirioja.essoton.ac.uk Analysis of chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra allows for the assignment of each peak to specific atoms in the molecule, thereby verifying the compound's identity and purity. soton.ac.uk Beyond basic structural confirmation, NMR can be used to study the behavior of (E)-Dec-2-enal in chemical reactions, providing insights into reaction mechanisms and the formation of products, such as in cyclopropanation reactions. researchgate.netsoton.ac.ukacs.orgunirioja.essoton.ac.uk It is a fundamental tool for researchers synthesizing or modifying (E)-Dec-2-enal and its derivatives. researchgate.net

Advanced Quantification Methods (e.g., Isotope Dilution Assay with Negative Chemical Ionization)

While GC-MS provides quantitative capabilities, advanced quantification methods are sometimes necessary for highly accurate and sensitive measurements of (E)-Dec-2-enal, particularly in complex matrices or at very low concentrations. Isotope Dilution Assay (IDA) is one such method that offers high accuracy by using a stable isotope-labeled analog of the analyte as an internal standard. mdpi.comresearchgate.netacs.orgnih.gov

In IDA, a known amount of the isotopically labeled (E)-Dec-2-enal is added to the sample before extraction and analysis. nih.gov The ratio of the native analyte to the labeled internal standard is measured, typically by GC-MS. Since the labeled standard behaves chemically identically to the native analyte during sample preparation and analysis, any losses or variations in recovery affect both equally. This allows for precise quantification by measuring the change in the isotope ratio. mdpi.comnih.gov

Negative Chemical Ionization (NCI) is a mass spectrometry ionization technique that can enhance the sensitivity and selectivity for compounds with electron-capturing properties, such as certain aldehydes. researchgate.net When combined with IDA and GC-MS, NCI can provide a highly sensitive and selective method for quantifying (E)-Dec-2-enal, achieving very low detection limits. researchgate.net This approach has been utilized for the sensitive and selective quantification of related epoxy-aldehydes, demonstrating its potential for accurate analysis of (E)-Dec-2-enal and its derivatives in challenging sample types. researchgate.net

Olfactometry-Based Analysis (e.g., Aroma Extract Dilution Analysis, GC-Olfactometry)

(E)-Dec-2-enal has been identified as an important aroma-active compound in various food products and other materials through the application of GC-O and AEDA. Its characteristic odor is often described as fatty, tallow-like, or green. researchgate.netthegoodscentscompany.comaromalab.de

Research utilizing AEDA has highlighted the contribution of (E)-Dec-2-enal, or its epoxy derivative trans-4,5-epoxy-(E)-dec-2-enal, to the aroma profiles of diverse sources. For instance, in fresh, hand-extracted juice of Valencia late oranges, trans-4,5-epoxy-(E)-dec-2-enal was identified as a key odorant with an FD factor of 128. fau.de Similarly, in the polar fractions of Kinokuni and Satsuma mandarin peel oils, (2E)-trans-4,5-epoxydec-2-enal was found among the most odor-active volatiles, with an FD factor of 125 tentatively identified in Satsuma mandarin. tandfonline.com Studies on Dornfelder grape juice also revealed trans-4,5-epoxy-(2E)-dec-2-enal as having one of the highest FD factors, although its importance decreased significantly in the final wine. nih.gov

Beyond fresh produce, olfactometry has been used to investigate the presence and impact of (E)-Dec-2-enal in processed foods and even non-food items. In bighead carp (B13450389) head soup, (E)-2-decenal (synonymous with (E)-Dec-2-enal) was identified as a key aroma-active compound with a tallow-like aroma that could enhance the umami palatability. researchgate.net Studies on off-flavors in materials like γ-irradiated polypropylene (B1209903) have also identified trans-4,5-epoxy-(E)-dec-2-enal as a significant odorant contributing metallic notes. fraunhofer.defraunhofer.de Furthermore, (E)-dec-2-enal has been used as an internal standard in GC-O analyses for determining the odor threshold concentrations of other volatile compounds in air, with a reported odor threshold of 2.7 ng/L air. mdpi.comoup.com

The application of AEDA and GC-O provides valuable data on the relative importance of (E)-Dec-2-enal within the complex mixture of volatiles in a sample. While GC-MS provides identification and quantification, olfactometry adds the crucial sensory dimension, indicating which compounds are actually perceived as odors and at what dilution level they remain detectable. researchgate.net This is particularly important for potent odorants like (E)-Dec-2-enal, which can have a significant impact on aroma even at very low concentrations. aromalab.de

Here is a summary of research findings on (E)-Dec-2-enal and related epoxy-decenal isomers using olfactometry-based methods:

| Source Material | Compound Identified | Olfactometry Method | Key Finding / FD Factor | Odor Description | Citation |

| Valencia late orange juice | trans-4,5-epoxy-(E)-dec-2-enal | AEDA | FD: 128 | Not specified in snippet | fau.de |

| Kinokuni mandarin peel oil | (2E)-trans-4,5-epoxydec-2-enal | AEDA | Among most odor-active | Not specified in snippet | tandfonline.com |

| Satsuma mandarin peel oil | (2E)-trans-4,5-epoxydec-2-enal | AEDA | FD: 125 (tentative) | Metallic and fruity | tandfonline.com |

| Dornfelder grape juice | trans-4,5-epoxy-(2E)-dec-2-enal | AEDA | Highest FD factor | Not specified in snippet | nih.gov |

| Bighead carp head soup | (E)-2-decenal | GC-O | Key aroma-active | Tallow-like, enhances umami | researchgate.net |

| γ-irradiated polypropylene | trans-4,5-epoxy-(E)-dec-2-enal | GC-O, AEDA | Most important odorant | Metallic | fraunhofer.defraunhofer.de |

| Grapefruit juice | trans-4,5-epoxy-(E)-dec-2-enal | OAV calculation | Among most potent | Metallic | nih.gov |

| Polyurethane materials | (2E)-dec-2-enal (as std.) | GC-O | OTC: 2.7 ng/L air | Used as internal standard | mdpi.comoup.com |

| Fancy dress accessory handbag | trans-4,5-epoxy-(E)-dec-2-enal | GC-O, AEDA | High FD factors | Sweet, metallic | d-nb.info |

| Coriander leaves | (E)-2-decenal | GC-O | Important odorant | Part of 'odour-clusters' | researchgate.net |

This table illustrates the diverse applications of olfactometry in identifying and assessing the sensory impact of (E)-Dec-2-enal and its related epoxy compound in various matrices.

Structure Activity Relationship Sar Studies

Correlation of Molecular Structure with Biological Activities

The biological activities of α,β-unsaturated aldehydes like (E)-dec-2-enal are closely linked to their molecular structure, particularly the presence of the α,β-unsaturated carbonyl group. This functional group is electrophilic and can undergo Michael addition reactions with nucleophilic sites in biological molecules, such as thiol groups in proteins. This reactivity is considered a key factor in their biological effects, including antimicrobial activity and interaction with olfactory receptors.

Influence of Alkyl Chain Length and Double Bond Configuration on Bioactivity (e.g., Antibacterial Efficacy)

The length of the alkyl chain and the configuration of the double bond significantly influence the bioactivity of 2-alkenals. Studies on the antibacterial efficacy of these compounds have shown a dependence on chain length. While specific detailed research findings on the direct comparison of (E)-dec-2-enal with a wide range of other chain lengths and configurations for antibacterial efficacy were not extensively detailed in the search results, general trends for related aldehydes can provide insight.

Saturated aldehydes like heptanal (B48729) (C7), octanal (B89490) (C8), nonanal (B32974) (C9), and decanal (B1670006) (C10) are found in various natural sources wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. Decanal (C10) is present in citrus and contributes to citrusy aromas researchgate.netfishersci.ca. Nonanal (C9) is also found in essential oils and contributes to citrusy and rosy aromas researchgate.net. (E)-2-alkenals with different chain lengths, such as (E)-hept-2-enal (C7), (E)-oct-2-enal (C8), (E)-non-2-enal (C9), (E)-undec-2-enal (C11), and (E)-dodec-2-enal (C12), are also known iiitd.edu.innih.govcharite.de. (E)-hept-2-enal and (E)-oct-2-enal have been identified as aroma compounds in cooked quinoa researchgate.net.

The trans configuration of the double bond, as in (E)-dec-2-enal, is often associated with higher biological activity compared to the cis isomer, although specific comparative data for (E)- and (Z)-dec-2-enal antibacterial activity was not prominently found. The α,β-unsaturated aldehyde structure is crucial for reactivity, and variations in chain length can affect properties like lipophilicity and membrane permeability, influencing how effectively the compound can interact with biological targets.

Future Research Trajectories and Interdisciplinary Perspectives

Elucidation of Novel Biosynthetic Enzymes and Pathways for (E)-Dec-2-enal

Understanding the biosynthesis of (E)-Dec-2-enal is crucial for potentially manipulating its production for various applications. While the precise enzymatic pathways leading to (E)-Dec-2-enal are not fully elucidated in all organisms where it is found, research on related volatile aldehydes provides insights into potential mechanisms.

Studies on other volatile aldehydes, such as hexanal (B45976) and (E)-hex-2-enal, which are also derived from fatty acids, indicate that lipoxygenase pathways and subsequent enzymatic steps involving hydroperoxide lyases and alcohol dehydrogenases play significant roles in their formation. researchgate.net For instance, in plants, mechanical injury can stimulate the lipoxygenase pathway, leading to the formation of hydroperoxides from linoleic and linolenic acids. These hydroperoxides are then cleaved by hydroperoxide lyases into volatile aldehydes and oxo-acids. researchgate.net Subsequent enzymatic isomerization can convert (Z)-isomers to (E)-isomers, as seen with (Z)-hex-3-enal isomerizing to (E)-hex-2-enal. researchgate.net

Given that (E)-Dec-2-enal is a fatty aldehyde with a conjugated double bond, it is plausible that similar enzymatic machinery is involved in its biosynthesis. Future research should focus on identifying the specific lipoxygenases, hydroperoxide lyases, and isomerases responsible for the conversion of relevant fatty acid precursors (such as decanoic acid or related unsaturated fatty acids) into (E)-Dec-2-enal in different organisms. This could involve:

Enzyme Discovery: Utilizing transcriptomics and proteomics approaches in organisms known to produce (E)-Dec-2-enal to identify candidate genes and proteins involved in its synthesis.

Pathway Elucidation: Employing isotopic labeling studies with potential fatty acid precursors to trace the biosynthetic route and identify intermediate compounds.

Functional Characterization: Cloning and expressing candidate enzymes to verify their activity in converting proposed substrates to (E)-Dec-2-enal in vitro.

Genetic Manipulation: Investigating the effect of gene knockout or overexpression of candidate enzymes on (E)-Dec-2-enal production in vivo.

Elucidating these pathways could pave the way for biotechnological production of (E)-Dec-2-enal or for developing strategies to modulate its levels in biological systems for specific purposes.

Comprehensive Analysis of Molecular Mechanisms in Biological Interactions

(E)-Dec-2-enal is involved in various biological interactions, including its role as an alarm pheromone and its antimicrobial and nematicidal activities. nih.govmdpi.comebi.ac.uk Further research is needed to fully understand the underlying molecular mechanisms governing these interactions.

As an alarm pheromone, (E)-Dec-2-enal is released by some organisms, such as the brown marmorated stink bug, when damaged, warning other individuals of danger. ebi.ac.uk Future studies could investigate:

Receptor Identification: Identifying the olfactory receptors in target organisms that detect (E)-Dec-2-enal. This could involve calcium imaging, electrophysiology, and genetic approaches.

Signal Transduction Pathways: Mapping the intracellular signaling cascades triggered by (E)-Dec-2-enal binding to its receptors.

Behavioral Responses: Conducting detailed behavioral assays to understand how different concentrations and combinations of (E)-Dec-2-enal with other VOCs influence the alarm response.

Regarding its antimicrobial activity, (E)-Dec-2-enal has shown effectiveness against food-borne bacteria like Staphylococcus aureus and has pest-killing abilities during grain storage. mdpi.com It has also demonstrated activity against fungal strains. ebi.ac.uk Potential research avenues include:

Target Identification: Determining the specific cellular targets of (E)-Dec-2-enal in microorganisms. This could involve studying its effects on cell membranes, enzymes, or genetic material. Aldehydes with conjugated double bonds are known to interact with biological molecules through their reactive groups.

Mechanism of Action: Investigating how (E)-Dec-2-enal disrupts microbial cellular processes, potentially through mechanisms like Schiff base formation with proteins or the generation of reactive oxygen species.

Structure-Activity Relationships: Synthesizing and testing analogs of (E)-Dec-2-enal to understand how structural modifications affect its antimicrobial potency and specificity.

(E)-Dec-2-enal has also demonstrated nematicidal activity against Meloidogyne javanica. researchgate.net Future research could explore:

Nematode Targets: Identifying the specific physiological or biochemical targets of (E)-Dec-2-enal in nematodes.

Mechanism of Toxicity: Elucidating how (E)-Dec-2-enal exerts its toxic effects on nematodes, such as disrupting neurological function, metabolism, or structural integrity.

Field Efficacy: Evaluating the effectiveness of (E)-Dec-2-enal as a nematicide in agricultural settings and assessing potential non-target effects.

Comprehensive analysis of these molecular mechanisms will provide a deeper understanding of the biological roles of (E)-Dec-2-enal and inform its potential applications.

Development of Sustainable Biocontrol Strategies Utilizing (E)-Dec-2-enal

The antimicrobial and nematicidal properties of (E)-Dec-2-enal suggest its potential for use in sustainable biocontrol strategies. nih.govmdpi.comebi.ac.ukresearchgate.net Compared to synthetic pesticides, naturally occurring compounds like (E)-Dec-2-enal may offer more environmentally friendly options for pest and pathogen management. researchgate.netresearchgate.net

Future research should focus on developing practical and sustainable applications of (E)-Dec-2-enal, including:

Formulation Development: Creating stable and effective formulations of (E)-Dec-2-enal for delivery in agricultural or storage environments. This could involve encapsulation or other controlled-release technologies.

Integrated Pest Management (IPM): Investigating how (E)-Dec-2-enal can be integrated into IPM programs, potentially in combination with other biocontrol agents or practices. researchgate.net

Target Specificity: Assessing the specificity of (E)-Dec-2-enal against target pests and pathogens to minimize harm to beneficial organisms and the environment.

Resistance Management: Studying the potential for target organisms to develop resistance to (E)-Dec-2-enal and developing strategies to mitigate this risk.

Natural Production Enhancement: Exploring methods to enhance the natural production of (E)-Dec-2-enal in plants or microorganisms for in situ biocontrol applications.

The use of volatile compounds like (E)-hex-2-enal as fumigants for controlling postharvest pathogens in stored crops, such as potatoes, provides a precedent for the potential of (E)-Dec-2-enal in similar applications. researchgate.net Research into the efficacy of (E)-Dec-2-enal in controlling specific storage pests and pathogens is warranted.

Advanced Analytical Method Development for In Situ Monitoring of (E)-Dec-2-enal

Accurate and sensitive analytical methods are essential for monitoring (E)-Dec-2-enal in various matrices, especially for understanding its role in biological systems and for developing biocontrol applications. Traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS) coupled with headspace sampling techniques like Solid-Phase Microextraction (SPME) are commonly used for VOC analysis. jfda-online.comfrontiersin.orgnih.govmdpi.comnih.gov

However, for studying the dynamic release and distribution of (E)-Dec-2-enal in complex environments or in biological interactions, advanced in situ monitoring techniques are needed. Future research should focus on:

Real-time Monitoring: Developing techniques that allow for the continuous or near real-time measurement of (E)-Dec-2-enal concentrations in air, soil, or biological tissues.

In Situ Detection: Exploring methods for detecting (E)-Dec-2-enal directly in its natural environment without disruptive sampling. Techniques like Desorption Atmospheric Pressure Photoionization (DAPPI) and Ambient Mass Spectrometry Imaging (AMSI) show promise for in situ analysis of volatile compounds. cuni.czresearchgate.net

Miniaturization and Portability: Developing portable and miniaturized sensors or analytical devices for field-based monitoring of (E)-Dec-2-enal. Electronic noses, for example, have been used for analyzing volatile compounds in food and for detecting insect pheromones. ebi.ac.uknih.gov

Increased Sensitivity and Selectivity: Enhancing the sensitivity and selectivity of analytical methods to detect (E)-Dec-2-enal at very low concentrations in complex mixtures. Isotope dilution assay with negative chemical ionization MS has been shown to be a sensitive method for quantifying related epoxy-aldehydes. researchgate.net

Advanced analytical methods will be crucial for gaining a deeper understanding of the ecological roles of (E)-Dec-2-enal and for optimizing its use in various applications.

Systems Biology Approaches to Volatile Organic Compound Networks Involving (E)-Dec-2-enal

(E)-Dec-2-enal rarely exists in isolation in nature; it is typically part of a complex blend of volatile organic compounds that mediate interactions between organisms and their environment. frontiersin.orgresearchgate.net Understanding the role of (E)-Dec-2-enal within these complex VOC networks requires a systems biology approach.

Future research should aim to:

Identify Co-occurring VOCs: Systematically identify and quantify the other volatile compounds that are released or encountered alongside (E)-Dec-2-enal in different biological contexts (e.g., in specific plant emissions, insect pheromone blends, or food aromas). mdpi.commdpi.comoup.comnih.gov

Analyze Synergistic and Antagonistic Effects: Investigate how the presence and concentrations of co-occurring VOCs influence the biological activity of (E)-Dec-2-enal. For example, other aldehydes like (E)-oct-2-enal and (E)-hex-2-enal are often found alongside (E)-Dec-2-enal and also exhibit biological activity. mdpi.comoup.com

Model VOC Interactions: Develop computational models to simulate the production, release, dispersion, and perception of VOC blends containing (E)-Dec-2-enal and predict their ecological outcomes.

Integrate Multi-omics Data: Combine data from volatilomics (analysis of VOCs) with transcriptomics, proteomics, and metabolomics to gain a holistic understanding of how organisms produce and respond to VOCs, including (E)-Dec-2-enal.

Study Ecological Significance: Conduct field studies to validate laboratory findings and assess the ecological significance of (E)-Dec-2-enal within natural VOC networks.

Adopting a systems biology approach will provide a more comprehensive picture of the biological functions of (E)-Dec-2-enal and its interactions with other organisms and the environment.

Q & A

Q. What spectroscopic methods are most effective for characterizing (E)-Dec-2-enal, and how should they be applied?

- Methodological Answer : (E)-Dec-2-enal is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its structure, gas chromatography-mass spectrometry (GC-MS) for purity analysis, and infrared (IR) spectroscopy to identify functional groups like the aldehyde and double bond. For reproducibility, compare spectral data with literature values and use internal standards (e.g., tetramethylsilane for NMR). Ensure instrument calibration and validate results with triplicate runs .

Q. What are the optimal reaction conditions for synthesizing (E)-Dec-2-enal with high yield and stereoselectivity?

- Methodological Answer : The synthesis of (E)-Dec-2-enal often employs cross-aldol condensation or oxidation of trans-2-decenol. Key parameters include:

- Catalyst : Use Lewis acids (e.g., BF₃·Et₂O) for aldol reactions to enhance stereoselectivity.

- Temperature : Maintain 0–5°C during oxidation to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., dichloromethane) improve reaction efficiency.

- Purification : Distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) ensures high purity. Document yield, enantiomeric excess (if applicable), and purity metrics (GC-MS) .

Q. How can researchers validate the purity of (E)-Dec-2-enal for biological assays?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR) methods. For biological studies, ensure purity ≥95% by integrating chromatogram peaks. Use spike-in experiments with known impurities to confirm detection limits. Include negative controls in assays to rule out solvent or contaminant effects .

Advanced Research Questions

Q. How should experimental designs address the stability challenges of (E)-Dec-2-enal under varying environmental conditions?

- Methodological Answer : Design stability studies using factorial experiments to test temperature, humidity, and light exposure. For example:

Q. What strategies reconcile contradictory findings in studies on (E)-Dec-2-enal’s antimicrobial activity?

- Methodological Answer : Conduct a systematic review with meta-analysis to assess heterogeneity. Steps include:

- Literature Search : Use databases (PubMed, SciFinder) with keywords like “(E)-Dec-2-enal AND antimicrobial.”

- Data Extraction : Tabulate variables (e.g., microbial strain, concentration, exposure time).

- Statistical Analysis : Apply random-effects models to account for variability. Test for publication bias (funnel plots).

If contradictions persist, perform controlled in vitro experiments with standardized protocols (e.g., CLSI guidelines) .

Q. How can researchers model dose-response relationships for (E)-Dec-2-enal’s effects on cellular pathways?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. For mechanistic insights:

- Transcriptomics : RNA-seq to identify differentially expressed genes at varying doses.

- Pathway Analysis : Tools like KEGG or Gene Ontology to map affected pathways.